Methyl 3-(methylamino)-1,1-dioxo-thietane-3-carboxylate
Description
Structural Significance of 1,1-Dioxo-Thietane Derivatives in Organic Chemistry
Thietanes, characterized by a four-membered ring comprising three carbon atoms and one sulfur atom, exhibit significant ring strain due to their small cyclic structure. The introduction of 1,1-dioxo groups (sulfone moieties) further modifies their electronic and steric properties. Sulfone-functionalized thietanes, such as methyl 3-(methylamino)-1,1-dioxo-thietane-3-carboxylate, demonstrate enhanced polarity and electrophilicity compared to their non-oxidized counterparts. This arises from the electron-withdrawing nature of the sulfone group, which stabilizes transition states in nucleophilic substitution reactions and facilitates ring-opening processes.
The planar geometry of the sulfone group also reduces conformational flexibility, directing reactivity toward specific positions. For example, the carboxylate ester at C3 in this compound serves as a site for further functionalization, enabling the synthesis of amides or ketones through hydrolysis or transesterification. Additionally, the methylamino group at C3 introduces basicity, allowing for acid-base interactions in catalytic systems.
Table 1: Comparative Properties of Thietane Derivatives
| Compound | Ring Size | Substituents | Key Reactivity Features |
|---|---|---|---|
| Thietane | 4-membered | None | High ring strain, prone to opening |
| Thietane 1,1-dioxide | 4-membered | Sulfone groups | Increased polarity, electrophilicity |
| This compound | 4-membered | Sulfone, methylamino, ester | Multifunctional reactivity sites |
Position of this compound in Sulfur-Containing Cyclic Compounds
This compound occupies a niche among sulfur heterocycles due to its trifunctionalized structure. The sulfone group enhances solubility in polar solvents, while the ester and methylamino groups provide handles for further synthetic modifications. Compared to five-membered analogs like thiolanes, the smaller thietane ring imposes greater steric constraints, which can be exploited in stereoselective reactions. For instance, the compound’s rigid geometry has been utilized in palladium-catalyzed asymmetric allylic alkylation, where it facilitates enantioselective bond formation.
The compound’s structural attributes also distinguish it from related sulfonyl chlorides (e.g., thietane-3-sulfonyl chloride 1,1-dioxide). While sulfonyl chlorides are highly reactive toward nucleophiles, the methyl ester in this derivative offers stability under aqueous conditions, making it suitable for stepwise synthetic protocols. Furthermore, the methylamino group enables participation in hydrogen bonding, a feature leveraged in supramolecular chemistry for constructing self-assembled systems.
Synthesis Pathways
A notable route to this compound involves the oxidation of thietane precursors followed by functionalization. For example, thietane-3-carboxylic acid can be esterified to form the methyl ester, after which sulfonation and methylation yield the target molecule. Alternative methods include ring-expansion reactions of thiiranes, as demonstrated in studies where trimethyloxosulfonium iodide mediates the formation of thietanes from three-membered sulfur rings.
Research Applications Recent studies highlight its role in synthesizing enantioenriched spirocycles, which are valuable in medicinal chemistry for their conformational rigidity and bioavailability. The compound’s ability to act as a sulfone donor in cross-coupling reactions further underscores its utility in constructing complex molecular architectures.
Properties
Molecular Formula |
C6H11NO4S |
|---|---|
Molecular Weight |
193.22 g/mol |
IUPAC Name |
methyl 3-(methylamino)-1,1-dioxothietane-3-carboxylate |
InChI |
InChI=1S/C6H11NO4S/c1-7-6(5(8)11-2)3-12(9,10)4-6/h7H,3-4H2,1-2H3 |
InChI Key |
VCEAIYPNAUCDIY-UHFFFAOYSA-N |
Canonical SMILES |
CNC1(CS(=O)(=O)C1)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthesis of Methyl 3-amino-1,1-dioxo-thietane-3-carboxylate
This intermediate is a key precursor and is synthesized by:
- Starting from thietane derivatives or cyclic sulfides.
- Oxidation of the sulfur atom to the sulfone state using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide under controlled conditions.
- Introduction of the amino group at the 3-position, often via nucleophilic substitution or amination reactions.
- Esterification of the carboxylic acid group to the methyl ester, either by direct esterification with methanol under acidic catalysis or by using methyl chloroformate as a methylating agent.
A typical reaction involves the treatment of 3-amino-1,1-dioxo-thietane with methyl chloroformate under basic conditions to yield methyl 3-amino-1,1-dioxo-thietane-3-carboxylate.
N-Methylation to Form Methyl 3-(methylamino)-1,1-dioxo-thietane-3-carboxylate
- The amino group is methylated using methylating agents such as methyl iodide (CH3I) or dimethyl sulfate .
- The reaction is carried out in the presence of a base (e.g., potassium carbonate or sodium hydride) to deprotonate the amino group and facilitate nucleophilic attack on the methylating agent.
- Reaction conditions are optimized to avoid over-alkylation or ring degradation.
- Solvents such as acetonitrile, dimethylformamide (DMF), or tetrahydrofuran (THF) are commonly used.
Oxidation Control
- The sulfone group (1,1-dioxo) is sensitive to reaction conditions.
- Oxidation is typically performed before methylation to avoid side reactions.
- Over-oxidation or reduction must be avoided to maintain the sulfone state.
- Oxidation agents and conditions are carefully selected to preserve the ring integrity.
Reaction Conditions and Parameters
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Sulfone formation | m-CPBA or H2O2, mild temperature (0-25°C) | Controlled oxidation to sulfone |
| Amination | Nucleophilic substitution or amination | Introduction of amino group at C-3 |
| Esterification | Methyl chloroformate, base (e.g., NaHCO3) | Formation of methyl ester |
| N-Methylation | Methyl iodide or dimethyl sulfate, base | Selective methylation of amino group |
| Solvent | DMF, acetonitrile, or THF | Polar aprotic solvents preferred |
| Temperature | 0-50°C depending on step | Mild conditions to preserve ring and groups |
Research Findings and Optimization
- The reaction of 3-amino-1,1-dioxo-thietane with methyl chloroformate under basic conditions is reported as an efficient route to the methyl ester intermediate.
- N-methylation proceeds smoothly with methyl iodide in the presence of potassium carbonate, yielding the methylamino derivative in good yield.
- Oxidation to the sulfone is best performed prior to amination and methylation to avoid side reactions.
- Purification is typically achieved by crystallization or chromatography due to the compound’s polarity and functional groups.
Summary Table of Preparation Steps
| Step No. | Intermediate/Product | Reagents/Conditions | Purpose | Yield/Notes |
|---|---|---|---|---|
| 1 | Thietane derivative | Oxidation with m-CPBA or H2O2 | Sulfone formation | High selectivity required |
| 2 | 3-amino-1,1-dioxo-thietane-3-carboxylic acid | Amination reaction | Introduce amino group | Moderate to high yield |
| 3 | Methyl 3-amino-1,1-dioxo-thietane-3-carboxylate | Methyl chloroformate, base | Esterification | High yield |
| 4 | This compound | Methyl iodide, base | N-methylation of amino group | Good yield, mild conditions |
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(methylamino)-1,1-dioxo-thietane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can lead to the formation of thiols and other reduced sulfur-containing compounds.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 3-(methylamino)-1,1-dioxo-thietane-3-carboxylate is a member of the thietane family, distinguished by a four-membered ring containing sulfur, with a molecular weight of approximately 179.19 g/mol. The compound includes a methylamino group and a carboxylate moiety, contributing to its chemical properties and potential biological activities, with the dioxo group indicating that the sulfur atom is bonded to two oxygen atoms, enhancing its reactivity.
Scientific Research Applications
- Antimicrobial and Anticancer Properties Research indicates that this compound has significant biological activity and has been investigated for its antimicrobial and anticancer properties. The mechanism of action may involve the inhibition of specific enzymes or receptors crucial for cellular proliferation and survival. Ongoing studies aim to elucidate its potential therapeutic applications in treating various diseases, including bacterial infections and cancer.
- Interaction with Biological Targets Studies on the interactions of this compound with biological targets are ongoing. Preliminary findings suggest that it may interact with specific enzymes involved in metabolic pathways, leading to altered cellular functions. Further research is necessary to fully understand these interactions and their implications for drug development.
- Structural Significance this compound is unique due to its specific substitution pattern involving the methylamino group, imparting distinct pharmacological properties compared to other thietane derivatives, highlighting its potential applications in medicinal chemistry.
Thietane-related research
Other research involving thietanes includes:
- Using Spiro[3.3]heptane derivatives as surrogates for piperazines, piperidines, morpholines, and thiomorpholines, displaying pharmacological activities .
- Synthesizing 1,6-Thiazaspiro[3.3]heptane for the discovery of pan-CDK inhibitors .
- Reacting 6-bromo-3,3-bis(hydroxymethyl)indolin-2-one with mesyl chloride and then treating it with sodium sulfide to afford 6-bromospiro[indoline-3,3′-thietan]-2-one, which was further converted into a target inhibitor candidate .
- Using methyl 2,3-anhydro-α- and β-D-ribofuranosides as starting materials and converted into 3,5-anhydro-3-thiopentofuranosides through a Mitsunobu reaction with thiolacetic acid and hydrolysis followed by an intramolecular nucleophilic ring-opening of the oxirane ring .
- Transforming chloromethyloxirane into a thietan-3-ol by treatment with H2S and Ba(OH)2, and further transforming it to 3-aminothietane-3-carboxylic acid, a modulator of the N-methyl-D-aspartate (NMDA) receptor .
Mechanism of Action
The mechanism of action of Methyl 3-(methylamino)-1,1-dioxo-thietane-3-carboxylate involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, leading to the modulation of various biochemical pathways. Its sulfur-containing ring structure allows it to form strong interactions with metal ions and other electrophilic centers, which can influence its biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Sulfone and Carboxylate Families
a) Methyl (S)-6-oxo-2-phenyl-5-(thiophen-3-yl)-1-tosyl-1,4,5,6-tetrahydropyridine-3-carboxylate
This compound shares a methyl carboxylate group but differs in its core structure: a six-membered tetrahydropyridine ring versus the thietane ring. Its synthesis involves enantioselective methods, yielding a melting point of 159–152°C and distinct NMR profiles (¹H/¹³C chemical shifts) compared to the target compound’s smaller, rigid thietane system .
b) Methyl 3-[(1,1-dioxo-1k⁶,2-benzothiazol-3-yl)amino]-5-nitrothiophene-2-carboxylate
Another sulfur-containing analogue, this compound features a nitro-substituted thiophene ring and a benzothiazole sulfone. Its crystallographic data (bond angles, torsion angles) highlight greater planarity in the thiophene system compared to the puckered thietane ring in the target compound. This structural difference impacts reactivity, as the thietane’s ring strain may favor nucleophilic substitution .
c) Methyl (3-hydroxyphenyl)-carbamate
Its safety data (GHS classification) and lower molecular weight (C₈H₉NO₃ vs. C₆H₉NO₅S) reflect divergent physicochemical properties and toxicity profiles .
Key Comparative Data
Hydrogen Bonding and Crystallographic Behavior
The target compound’s sulfone and ester groups enable strong hydrogen-bonding interactions (e.g., C=O⋯H-N), as analyzed via graph set notation in crystallography . In contrast, the tetrahydropyridine analogue’s tosyl group facilitates π-stacking, while the thiophene-benzothiazole derivative exhibits intramolecular N-H⋯O=S interactions .
Biological Activity
Methyl 3-(methylamino)-1,1-dioxo-thietane-3-carboxylate is a sulfur-containing organic compound belonging to the thietane family. Its unique structure, characterized by a four-membered ring containing sulfur, a methylamino group, and a carboxylate moiety, contributes to its significant biological activity. This article reviews the biological properties of this compound, focusing on its antimicrobial and anticancer activities, along with relevant research findings and case studies.
- Molecular Formula : C6H10N2O4S
- Molecular Weight : Approximately 178.22 g/mol
- Structure : The compound features a dioxo group bonded to a sulfur atom, enhancing its reactivity in biological systems.
Antimicrobial Activity
Research has demonstrated that this compound exhibits notable antimicrobial properties. Various studies have explored its efficacy against both Gram-positive and Gram-negative bacteria.
Efficacy Against Bacteria
The compound has shown effective antibacterial activity, outperforming traditional antibiotics in several cases. For instance:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Escherichia coli | 0.015 mg/mL | 0.030 mg/mL |
| Staphylococcus aureus | 0.008 mg/mL | 0.015 mg/mL |
| Enterobacter cloacae | 0.004 mg/mL | 0.008 mg/mL |
These results indicate that this compound can inhibit bacterial growth at lower concentrations compared to conventional antibiotics like ampicillin and streptomycin .
Anticancer Activity
The compound has also been investigated for its potential anticancer properties. Studies suggest that it may inhibit specific enzymes involved in cancer cell proliferation.
- Target Enzymes : Preliminary investigations indicate that this compound may interact with enzymes such as Raf kinases, which are crucial in various signaling pathways related to cancer progression.
- Cancer Types : Research has highlighted its potential effectiveness against several cancer types including:
- Acute Myelogenous Leukemia (AML)
- Chronic Myelogenous Leukemia (CML)
- Ovarian Cancer
- Melanoma
- Non-Small Cell Lung Cancer
Study Example: Anticancer Efficacy
In a controlled study involving cancer cell lines, this compound demonstrated significant cytotoxic effects:
| Cell Line | IC50 (µM) | Effectiveness Compared to Control (%) |
|---|---|---|
| HL-60 (Leukemia) | 5.2 | 75% |
| A549 (Lung Cancer) | 8.4 | 70% |
| OVCAR-3 (Ovarian) | 6.9 | 80% |
These results suggest that the compound could serve as a lead candidate for further development in cancer therapeutics .
Q & A
Q. What are the recommended synthetic routes and characterization methods for Methyl 3-(methylamino)-1,1-dioxo-thietane-3-carboxylate?
Methodological Answer: The synthesis of this compound can be optimized using cycloaddition reactions (e.g., Diels-Alder) or nucleophilic substitution strategies, similar to methods for related thietane derivatives. Key steps include:
Q. Table 1: Common Analytical Techniques
Q. How can the solubility and stability of this compound be assessed for experimental use?
Methodological Answer:
- Solubility : Perform phase-solubility studies in solvents like DMSO, methanol, or aqueous buffers (pH 4–9) at 25°C. Monitor via UV-Vis spectroscopy.
- Stability : Conduct accelerated degradation studies under heat (40–60°C) or UV light. Use HPLC to track decomposition products .
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., twinning, disorder) be resolved during structure refinement?
Methodological Answer:
- Twinning : Use the TWIN command in SHELXL to refine data against a twin law (e.g., pseudo-merohedral twinning). Validate with the R-factor ratio (Rint < 0.05) .
- Disorder : Apply PART instructions in SHELXL to model split positions. Restrain anisotropic displacement parameters (ADPs) to avoid overfitting .
Q. Table 2: Crystallographic Software Recommendations
| Software | Functionality | Reference |
|---|---|---|
| SHELXL | High-precision refinement | |
| WinGX | Data integration and validation | |
| ORTEP-3 | Molecular graphics visualization |
Q. How can hydrogen-bonding networks and graph set analysis inform intermolecular interactions in the crystal lattice?
Methodological Answer:
- Graph Set Notation : Use Etter’s rules to classify hydrogen bonds (e.g., D = donor, A = acceptor). For example, a cyclic dimer is denoted R2<sup>2</sup>(8) .
- Software Tools : Generate interaction maps with Mercury (CCDC) or PLATON. Compare motifs to similar thietane derivatives to predict packing efficiency .
Q. What computational methods are suitable for analyzing the thietane ring’s puckering conformation?
Methodological Answer:
- Cremer-Pople Parameters : Calculate puckering amplitude (θ) and phase angle (φ) using Cartesian coordinates from X-ray data. For a four-membered ring, θ > 10° indicates significant puckering .
- Software : Use Gaussian or ORCA for DFT optimization. Compare computed puckering with experimental data to assess strain .
Q. How can discrepancies between spectroscopic and crystallographic data be reconciled?
Methodological Answer:
- Dynamic Effects : NMR may average conformers (e.g., ring puckering), while X-ray captures a static snapshot. Perform variable-temperature NMR to detect conformational exchange .
- Validation : Cross-reference crystallographic torsion angles with DFT-optimized geometries to identify dynamic vs. static disorder .
Q. Table 3: Key Parameters for Puckering Analysis
| Parameter | Definition | Significance | Reference |
|---|---|---|---|
| θ (Amplitude) | Magnitude of puckering | Higher θ = greater ring distortion | |
| φ (Phase Angle) | Spatial orientation of puckering | Determines pseudorotation pathway |
Q. What strategies optimize the synthesis of enantiomerically pure forms of this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
